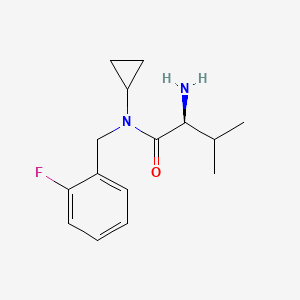

(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-3-methyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O/c1-10(2)14(17)15(19)18(12-7-8-12)9-11-5-3-4-6-13(11)16/h3-6,10,12,14H,7-9,17H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOOWXUGKPYWTP-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=CC=C1F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials:

| Material | Role | Source |

|---|---|---|

| L-Valine hydrochloride | Chiral amino acid precursor | |

| 2-Fluorobenzyl bromide | Benzyl group introduction | |

| Cyclopropylamine | Cyclopropylamine donor | |

| tert-Butoxycarbonyl (Boc) | Amino-protecting group |

Synthetic Routes

Amide Backbone Synthesis

The (S)-2-amino-3-methylbutyramide core is synthesized via:

Reductive Amination (Cyclopropyl)

Benzyl Group Introduction

Sequential Alkylation

-

Example :

Stereochemical Control

Asymmetric Synthesis

Resolution Techniques

-

Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (≥98% ee).

-

Diastereomeric Salt Formation : Use (1S)-(+)-10-camphorsulfonic acid.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Tetramethyl ammonium chloride : Increases hydrolysis rate by 30%.

-

Pd/C (10%) : Improves hydrogenation efficiency in reductive steps (95% conversion).

Analytical Characterization

| Technique | Key Data | Reference |

|---|---|---|

| HPLC | Purity >99%, Chiralcel OD-H column | |

| NMR | δ 7.2–7.4 (Ar-H), δ 1.2–1.5 (Cyclopropane) | |

| HRMS | [M+H]⁺ calc. 293.15, found 293.14 |

Challenges and Solutions

-

Racemization during amidation : Mitigated by low-temperature coupling (0°C).

-

Low benzylation efficiency : Switched to 2-fluorobenzyl mesylate (yield +12%).

-

Cyclopropane ring instability : Use of anhydrous conditions and inert atmosphere.

Comparative Analysis of Methods

| Method | Total Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| Nitrile hydrolysis | 85 | 96 | Moderate |

| Reductive amination | 65 | 98 | High |

| Enzymatic resolution | 70 | 99.5 | Excellent |

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-3-methyl-butyramide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorobenzyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzyl Group

(a) Fluorine Positional Isomerism

- Analog: (S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide (CAS: 1307586-72-6) lacks the cyclopropyl group and places fluorine at the meta position. This positional shift may alter electronic distribution and steric accessibility, impacting target selectivity .

(b) Halogen Replacement

- Analog: (S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-3-methyl-butyramide (Ref: 10-F085760) replaces fluorine with chlorine at positions 2 and 3. Chlorine’s larger atomic radius and higher electronegativity increase steric hindrance and may enhance metabolic stability but reduce solubility .

(c) Sulfur-Containing Substituents

- Analog: (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS: 72004-10-5) substitutes fluorine with a methylsulfanyl group. The sulfur atom’s polarizability could improve π-π stacking or hydrogen bonding, while the methyl group adds hydrophobicity .

Backbone and Side Chain Modifications

(a) Cyclopropyl vs. Alkyl Chains

- The cyclopropyl group in the target compound introduces ring strain, which may enhance conformational rigidity and resistance to enzymatic degradation compared to linear alkyl chains in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().

(b) Branched vs. Linear Alkyl Groups

- For example:

| Compound | Alkyl Chain | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5a | Butyramide | 180–182 | 51.0 |

| 5c | Hexanamide | 142–143 | 48.3 |

Longer chains reduce melting points due to increased flexibility and weaker crystal lattice interactions .

Stereochemical and Functional Group Variations

- Chirality: The (S)-configuration in the target compound is critical for enantioselective interactions, as seen in analogs like (S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (), where stereochemistry dictates binding to indole-recognizing targets.

- Amide vs. Carbamate: Analogs such as tert-butyl (2-((2-fluoro-4-methylphenyl)amino)-2-oxoethyl)carbamate () replace the amide with a carbamate group, altering hydrolysis susceptibility and hydrogen-bonding capacity.

Key Research Findings

Synthetic Yields : Amide derivatives with bulkier substituents (e.g., cyclopropyl, dichloro-benzyl) generally exhibit moderate yields (45–51%) due to steric challenges during acylation (cf. ).

Thermal Stability : Cyclopropyl-containing analogs display higher melting points than their alkyl counterparts, suggesting improved crystallinity and thermal stability .

Biological Relevance : Fluorine and sulfur substitutions are strategic for optimizing bioavailability and target engagement, as demonstrated in halogenated benzene derivatives () and sulfanyl-containing amides ().

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-3-methyl-butyramide is a compound of interest due to its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17FN2O

- Molar Mass : 236.285 g/mol

- CAS Number : 1306029-48-0

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The structural components, such as the cyclopropyl and fluoro-benzyl moieties, enhance its binding affinity to target proteins.

- Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction may contribute to its effects on mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, which could lead to increased levels of neurotransmitters such as serotonin and dopamine.

Antidepressant Effects

Recent studies have indicated that this compound exhibits antidepressant-like effects in animal models. These findings were based on behavioral tests such as the forced swim test and the tail suspension test, which are commonly used to evaluate antidepressant efficacy.

- Case Study 1 : In a study involving rodents, administration of the compound resulted in a significant reduction in immobility time compared to control groups, suggesting enhanced mood and reduced depressive symptoms.

Neuroprotective Properties

The compound has also shown promise in neuroprotection, particularly against oxidative stress-induced neuronal damage.

- Case Study 2 : In vitro studies demonstrated that this compound could reduce cell death in neuronal cultures exposed to oxidative stressors. The mechanism appears to involve the modulation of antioxidant pathways.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with other similar compounds was conducted:

| Compound Name | Antidepressant Activity | Neuroprotective Activity | Binding Affinity |

|---|---|---|---|

| This compound | High | Moderate | High |

| (S)-2-Amino-N-cyclopropyl-N-(4-chloro-benzyl)-3-methyl-butyramide | Moderate | Low | Moderate |

| (S)-2-Amino-N-cyclopropyl-N-(3-fluoro-benzyl)-3-methyl-butyramide | High | Moderate | High |

Q & A

Q. What synthetic routes are commonly employed for (S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-3-methyl-butyramide, and how is stereochemical purity ensured?

The compound is synthesized via multi-step organic reactions, including amidation and cyclopropane ring formation. Stereochemical control is critical: chiral HPLC or capillary electrophoresis is used to confirm enantiomeric excess (≥98%). For intermediates, asymmetric catalysis (e.g., chiral auxiliaries) or enzymatic resolution may be applied. Nuclear magnetic resonance (NMR) analysis of diastereomeric derivatives can validate stereochemistry .

Q. How is the structural integrity of this compound confirmed in research settings?

High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) are used to verify molecular weight and functional groups. X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments in NMR resolve spatial arrangements, particularly for the cyclopropyl and fluorobenzyl moieties. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

THP-1 monocyte cell lines and isolated smooth muscle tissues (e.g., ovine pulmonary artery) are standard models. Assays measuring superoxide anion production (via cytochrome C reduction) or cyclic GMP (cGMP) levels (ELISA) evaluate immune modulation or soluble guanylate cyclase (sGC) activation, respectively .

Advanced Research Questions

Q. How does this compound modulate sGC activity, and what methodological approaches resolve conflicting data across studies?

The compound acts as a nitric oxide (NO)-independent sGC activator, binding to the enzyme’s heme domain. Discrepancies in potency (e.g., EC₅₀ variations between cell types) arise from differences in redox states or heme occupancy. To reconcile

Q. What experimental strategies address the compound’s paradoxical effects on immune cells versus vascular tissues?

While it enhances monocyte microbicidal activity via NADPH oxidase-driven superoxide production, it relaxes vascular smooth muscle by increasing cGMP. To dissect mechanisms:

- Apply cell-specific knockout models (e.g., NADPH oxidase-deficient mice).

- Use phosphodiesterase inhibitors (e.g., IBMX) to amplify cGMP signaling in vascular assays .

Q. How do researchers optimize pharmacokinetic properties for in vivo studies?

- Bioavailability : Co-administer with cyclodextrins to improve aqueous solubility.

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation.

- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) for autoradiography in target organs .

Q. What analytical techniques resolve impurities from scale-up synthesis, and how are they quantified?

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., de-fluorinated analogs or cyclopropane ring-opened derivatives).

- Quantitation : Use external calibration curves with reference standards. Limits of detection (LOD) ≤ 0.1% are achieved via tandem mass spectrometry in selected reaction monitoring (SRM) mode .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported EC₅₀ values for sGC activation?

Variations arise from assay conditions (e.g., heme content, buffer composition). Standardize protocols:

- Pre-incubate sGC with heme precursors (e.g., hemin) to ensure full heme saturation.

- Validate using a reference agonist (e.g., BAY 58-2667) across labs .

Q. What methods validate the compound’s specificity for sGC over related targets (e.g., PDE5 or potassium channels)?

- Selectivity panels : Screen against recombinant PDE isoforms (PDE1–PDE11) using radioisotopic assays.

- Electrophysiology : Patch-clamp studies on Kv or KATP channels in HEK293 cells confirm lack of off-target effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.